Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic triazole-based compound characterized by a 1,2,3-triazole core with two methyl ester groups at positions 4 and 4. The molecule features a 2-oxoethyl side chain substituted with a 3-(4-fluorophenyl)ureido group. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for constructing 1,2,3-triazoles .
Properties
IUPAC Name |
dimethyl 1-[2-[(4-fluorophenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O6/c1-26-13(23)11-12(14(24)27-2)21(20-19-11)7-10(22)18-15(25)17-9-5-3-8(16)4-6-9/h3-6H,7H2,1-2H3,(H2,17,18,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRINXGCMCMQGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Ureido Group: The ureido group can be formed by reacting an isocyanate with an amine.
Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been evaluated for its efficacy against various cancer cell lines.
Case Study: National Cancer Institute Evaluation
In a study conducted by the National Cancer Institute (NCI), the compound was subjected to a single-dose assay across a panel of approximately sixty cancer cell lines. The results showed significant antitumor activity with mean GI50 values indicating effective inhibition of cell growth. Specifically, the compound demonstrated:
- GI50 : 15.72 μM
- TGI : 50.68 μM
These results suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways in tumor cells .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Various studies have reported on the synthesis and evaluation of similar compounds that exhibit antibacterial and antifungal properties.
Research Findings
In a comparative study involving derivatives of triazole compounds, it was found that certain modifications to the structure significantly enhanced antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Although specific data for this compound is limited, its structural analogs have shown:
- Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for development as an antibacterial agent .
Potential in Drug Design
The unique combination of functional groups in this compound makes it an attractive candidate for further drug development. Its ability to interact with biological targets can be exploited in designing novel therapeutic agents.
Molecular Modeling Studies
Molecular docking studies have indicated favorable interactions between this compound and target proteins involved in cancer cell proliferation and microbial resistance mechanisms. These insights can guide future modifications to enhance potency and selectivity .
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ureido group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, synthesis, and inferred bioactivity.
Structural Analogues and Substituent Effects
Key Observations :
- The ureido group in the target compound enables hydrogen bonding with biological targets, a feature absent in oxoethyl-substituted analogs .
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which increases steric bulk and may alter target selectivity .
- Ester groups : Methyl esters (target) offer faster hydrolysis rates than ethyl esters (), affecting drug release and solubility .
Physicochemical Properties
Analysis :
- The target compound’s lower logP compared to chlorophenyl and ethyl ester analogs suggests better aqueous solubility, critical for oral bioavailability.
- Hydrogen bond donors (ureido NH) may enhance target binding affinity, as seen in systems pharmacology studies of structurally similar compounds .
Spectral Comparisons :
- ¹H-NMR : Methyl esters in the target and dimethyl analogs show singlets at δ 3.97–4.00 ppm, while ethyl esters () exhibit multiplets at δ 1.24–4.39 ppm .
- ¹³C-NMR : Carbonyl carbons resonate at δ 168.2–168.5 ppm across all analogs, confirming ester functionality .
Inferred Bioactivity and Mechanisms
Biological Activity
Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 892278-01-2) is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN5O with a molecular weight of approximately 379.304 g/mol. The compound features a triazole ring system which is essential for its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. This compound has shown promising results in various cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells significantly. For instance:
- In HCT116 colon cancer cells, it exhibited an IC50 value of approximately 0.43 µM , indicating potent activity compared to known anticancer agents .
- The compound induced apoptosis in treated cells and reduced migration capabilities, suggesting its potential as a therapeutic agent in cancer treatment .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 0.43 | Inhibition of proliferation |
| MCF-7 (breast) | 1.5 | Induction of apoptosis |
| PC-3 (prostate) | 0.6 | Inhibition of colony formation |
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines .
Enzyme Inhibition
Apart from its anticancer properties, this compound also exhibits enzyme inhibition capabilities:
- Carbonic Anhydrase Inhibition : Preliminary studies suggest that triazole derivatives can inhibit carbonic anhydrase-II enzyme activity. This inhibition may contribute to their therapeutic effects in treating conditions associated with altered acid-base balance .
Case Studies and Research Findings
Several studies have highlighted the potential of triazole-containing compounds in medicinal chemistry:
- Triazole Hybrids : A study synthesized various triazole hybrids and evaluated their anticancer potentials. Compounds similar to this compound displayed high binding affinity for androgen receptors and significant cytotoxicity against cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the triazole ring can enhance biological activity. For example, the introduction of different substituents on the phenyl ring significantly affects the potency against various cancer types .
Q & A
Basic Questions
What are the optimal synthetic routes for preparing dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate?
Methodological Answer:
The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Key steps include:
- Reacting 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole with diethyl acetylenedicarboxylate under reflux conditions for 12 hours .
- Purification via recrystallization from ether-hexane (1:1 v/v), yielding a white solid (75% yield, m.p. 92–94°C) .
- Structural confirmation using / NMR and mass spectrometry (MS). For example, NMR peaks for the triazole protons appear at δ 7.5–8.0 ppm, while ester carbonyl carbons resonate at ~165–170 ppm in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
